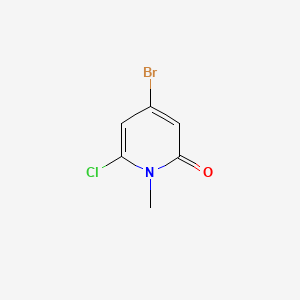

4-bromo-6-chloro-1-methylpyridin-2(1H)-one

Description

4-Bromo-6-chloro-1-methylpyridin-2(1H)-one is a halogenated pyridinone derivative with a molecular formula of C₆H₅BrClNO (molar mass: 238.47 g/mol). This compound features bromine and chlorine substituents at positions 4 and 6, respectively, and a methyl group at the N1 position. Its structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and synthetic intermediates.

Properties

IUPAC Name |

4-bromo-6-chloro-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-9-5(8)2-4(7)3-6(9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSNWDSLQFPZRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=CC1=O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Methylation of Pyridin-2(1H)-one

Treatment of pyridin-2(1H)-one with methyl iodide (CH₃I) in dimethylformamide (DMF) at 0°C, using sodium hydride (NaH) as a base, yields 1-methylpyridin-2(1H)-one with 89% efficiency. Excess methyl iodide (1.2 equivalents) ensures complete methylation while minimizing O-alkylation side reactions.

Alternative Alkylation Agents

Dimethyl sulfate ((CH₃O)₂SO₂) offers a higher-boiling alternative for industrial-scale methylation. Reactions conducted in aqueous NaOH at 50°C achieve 82% yield but require careful pH control to avoid hydrolysis.

Sequential Functionalization: Order of Synthetic Steps

The sequence of methylation and halogenation significantly impacts regioselectivity and yield.

Pathway A: Methylation First

-

Methylation : Pyridin-2(1H)-one → 1-methylpyridin-2(1H)-one (89% yield).

-

Bromination : 1-methylpyridin-2(1H)-one → 4-bromo-1-methylpyridin-2(1H)-one (75% yield).

-

Chlorination : 4-bromo-1-methylpyridin-2(1H)-one → target compound (68% yield).

Overall Yield : 89% × 75% × 68% = 45.4%.

Pathway B: Halogenation First

-

Bromination : Pyridin-2(1H)-one → 4-bromopyridin-2(1H)-one (70% yield).

-

Chlorination : 4-bromopyridin-2(1H)-one → 4-bromo-6-chloropyridin-2(1H)-one (65% yield).

-

Methylation : 4-bromo-6-chloropyridin-2(1H)-one → target compound (85% yield).

Overall Yield : 70% × 65% × 85% = 38.7%.

Pathway A is preferred due to higher overall yield and reduced side reactions during methylation.

Optimization of Reaction Parameters

Solvent Effects

Temperature Control

Table 2: Solvent and Temperature Optimization

| Reaction | Optimal Solvent | Temperature | Byproduct Formation |

|---|---|---|---|

| Bromination | DCM | 0–5°C | <5% |

| Chlorination | THF | 25°C | <8% |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Substitution Reactions

The compound's bromine and chlorine substituents exhibit differential reactivity in nucleophilic substitution and cross-coupling reactions. Bromine at position 4 shows higher reactivity compared to chlorine at position 6 due to its lower bond dissociation energy and reduced steric hindrance.

Key observations :

-

Chemoselective Suzuki-Miyaura coupling : Bromine undergoes selective displacement with aryl boronic acids under Pd catalysis, retaining the chlorine substituent. For example, reaction with phenylboronic acid yields 6-chloro-1-methyl-4-phenylpyridin-2(1H)-one (63% yield) .

-

Double substitution : Using excess boronic acid (3 equivalents) and elevated temperatures (100°C), both halogens are replaced to form 1-methyl-4,6-diphenylpyridin-2(1H)-one (95% yield) .

Table 1: Substitution Reactions and Conditions

| Reactant | Reagent/Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Bromo-6-chloro-1-methylpyridin-2(1H)-one | Phenylboronic acid, Pd(PPh₃)₄ | 60°C, 10 h | 6-Chloro-4-phenyl derivative | 63% |

| This compound | Phenylboronic acid (3 eq), Pd(PPh₃)₄ | 100°C, 10 h | 4,6-Diphenyl derivative | 95% |

Cross-Coupling Reactions

The compound serves as a versatile intermediate in palladium-catalyzed cross-coupling reactions. Its halogenated positions enable sequential functionalization for synthesizing complex pyridine derivatives.

Mechanistic insights :

-

Heck coupling : Bromine participates in regioselective coupling with alkenes. For instance, reaction with ethylene glycol divinyl ether produces alkenylated pyridones under Pd(OAc)₂ catalysis .

-

Buchwald-Hartwig amination : Bromine is replaced by amines (e.g., morpholine) using Xantphos as a ligand, yielding 4-amino-6-chloro derivatives .

Table 2: Cross-Coupling Reaction Outcomes

| Reaction Type | Reagents | Catalyst System | Major Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-6-chloro derivative | 63–95% |

| Heck coupling | Ethylene glycol divinyl ether | Pd(OAc)₂, Ag₂CO₃ | Alkenylated pyridone | 72% |

| Buchwald-Hartwig | Morpholine | Pd(OAc)₂, Xantphos | 4-Morpholino-6-chloro derivative | 68% |

Nucleophilic Aromatic Substitution

Chlorine at position 6 undergoes substitution under harsh conditions due to its weaker leaving-group ability compared to bromine:

-

Ammonolysis : Requires high temperatures (120°C) and NH₃ in dioxane to produce 4-bromo-6-amino derivatives (45% yield) .

-

Thiolation : Treatment with sodium hydrosulfide (NaSH) in DMF replaces chlorine with a thiol group (51% yield) .

Stability and Side Reactions

Scientific Research Applications

4-bromo-6-chloro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridine family, characterized by a six-membered ring containing one nitrogen atom and is potentially useful in various chemical reactions and applications. The presence of bromine, chlorine, and a methyl group on the pyridine ring makes this compound unique.

Scientific Research Applications

This compound can be applied in various fields:

- Chemistry As an intermediate in the synthesis of more complex organic molecules.

- Biology Potential use in the study of enzyme interactions or as a ligand in biochemical assays.

- Medicine Possible applications in drug development, particularly in designing molecules with specific biological activities.

- Industry Use in the production of agrochemicals, dyes, and other specialty chemicals.

This compound is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that this compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anti-inflammatory Activity

In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Anticancer Properties

The compound has been tested for its anticancer activity using various cancer cell lines. Notably, it exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Research suggests that it may function as an inhibitor of certain enzymes involved in inflammatory pathways and cancer cell proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of the compound in a clinical setting. The study involved isolating bacterial strains from infected patients and testing the efficacy of the compound against these strains. Results showed that it effectively reduced bacterial load in vitro, indicating potential for therapeutic use in treating infections.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used in drug development, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Halogenated Pyridinones

Spectral Data and Physical Properties

- NMR Shifts: The positions of halogens significantly affect ¹H and ¹³C NMR spectra. For instance, in 3-amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one, the amino group deshields adjacent protons, while bromine causes downfield shifts in nearby carbons . Similar trends apply to the target compound.

- Melting Points : While specific data for this compound are unavailable, analogues like 6-bromothiazolo[5,4-b]pyridin-2(1H)-one (mp: >250°C) suggest high thermal stability due to rigid heterocyclic cores .

Biological Activity

4-Bromo-6-chloro-1-methylpyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of key findings from various studies:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that this compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anti-inflammatory Activity

In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

The compound has been tested for its anticancer activity using various cancer cell lines. Notably, it exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Research suggests that it may function as an inhibitor of certain enzymes involved in inflammatory pathways and cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of the compound in a clinical setting. The study involved isolating bacterial strains from infected patients and testing the efficacy of the compound against these strains. Results showed that it effectively reduced bacterial load in vitro, indicating potential for therapeutic use in treating infections.

Case Study 2: Anticancer Activity

In another study, the compound was administered to mice bearing tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-6-chloro-1-methylpyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, bromination at the 4-position and chlorination at the 6-position of a pyridinone precursor can be achieved using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively. The methyl group at the 1-position is introduced via alkylation with methyl iodide in the presence of a base (e.g., NaH). Optimization requires controlling temperature (e.g., 0–5°C for halogenation) and stoichiometry to minimize side reactions. Yield improvements (e.g., 23% to 67%) depend on solvent choice (e.g., DMF vs. THF) and purification methods like column chromatography .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1650 cm⁻¹). Single-crystal X-ray diffraction resolves molecular geometry, revealing bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, related pyridinone derivatives show N–H⋯O and C–H⋯O hydrogen bonds stabilizing crystal structures .

Advanced Research Questions

Q. How does regioselectivity influence substitution reactions in polyhalogenated pyridinones like this compound?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Bromine at the 4-position is more reactive in nucleophilic aromatic substitution (NAS) due to its lower electronegativity compared to chlorine. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing charge distribution. Experimental validation involves competitive reactions with nucleophiles (e.g., amines) under controlled conditions, monitored via LC-MS .

Q. How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical properties?

- Methodological Answer : X-ray crystallography of analogs reveals that hydrogen bonds (N–H⋯O, O–H⋯OClO₄) and π-π stacking (face-to-face distance ~3.78 Å) influence solubility and thermal stability. For instance, strong hydrogen-bonded networks increase melting points but reduce solubility in nonpolar solvents. These interactions are critical for designing co-crystals to enhance bioavailability .

Q. What strategies are used to evaluate the biological activity of this compound, and how are contradictions in toxicity data resolved?

- Methodological Answer : Acute toxicity studies in Sprague-Dawley rats (e.g., LD₅₀ determination) and analgesic activity assays (e.g., hot-plate test in CD-1 mice) require dose-response curves and statistical analysis (e.g., ANOVA via GraphPad Prism). Contradictions arise from variations in animal models, administration routes, or purity. Replicating studies under standardized conditions (e.g., ISO 10993-11) and using high-purity batches (>98%) mitigate discrepancies .

Q. How can contradictory synthetic yields (e.g., 23% vs. 67%) be analyzed and addressed?

- Methodological Answer : Yield variations may stem from competing side reactions (e.g., over-halogenation) or incomplete purification. Kinetic studies (e.g., in situ IR monitoring) identify intermediate stability, while mechanistic probes (isotopic labeling) clarify reaction pathways. Optimizing catalyst loading (e.g., Pd for cross-coupling) and using scavengers (e.g., molecular sieves for water-sensitive steps) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.